6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
Overview
Description
VU 591 hydrochloride is a highly selective and potent inhibitor of the renal outer medullary potassium channel, also known as the inward rectifier potassium channel (Kir1.1 or ROMK). This compound is primarily used in scientific research to study the physiological and pharmacological roles of these potassium channels .
Mechanism of Action
Target of Action
VU 591 hydrochloride is a selective antagonist of the renal outer medullary potassium channel, also known as Kir1.1 or ROMK . This channel plays a crucial role in maintaining potassium balance and facilitating sodium reabsorption in the kidneys .
Mode of Action
VU 591 hydrochloride is thought to block the intracellular pore of the Kir1.1 channel . This action inhibits the flow of potassium ions through the channel, disrupting its normal function . It exhibits no effect on Kir7.1 at concentrations up to 10 µM and does not inhibit Kir2.1, Kir2.3, or Kir4.1 .
Biochemical Pathways
The primary biochemical pathway affected by VU 591 hydrochloride is the potassium ion transport pathway in the renal outer medulla . By blocking the Kir1.1 channel, VU 591 hydrochloride disrupts the normal flow of potassium ions, which can affect various downstream processes, including sodium reabsorption and urine concentration .
Pharmacokinetics
It is known that the compound has high metabolic stability . More research is needed to fully understand the pharmacokinetic profile of VU 591 hydrochloride.
Result of Action
The molecular effect of VU 591 hydrochloride is the inhibition of the Kir1.1 channel, which disrupts the normal flow of potassium ions in the renal outer medulla . This can lead to changes in the cellular processes of the kidneys, potentially affecting functions such as sodium reabsorption and urine concentration .
Biochemical Analysis
Biochemical Properties
VU 591 hydrochloride plays a significant role in biochemical reactions by inhibiting the ROMK or Kir1.1 channel . This channel is crucial for maintaining potassium balance and is involved in renal potassium secretion . VU 591 hydrochloride binds to the intracellular pore of the Kir1.1 channel, blocking its function .
Cellular Effects
VU 591 hydrochloride’s inhibition of the Kir1.1 channel can affect various types of cells and cellular processes. For instance, it can influence cell function by altering potassium balance, which is vital for maintaining cell membrane potential and volume .
Molecular Mechanism
VU 591 hydrochloride exerts its effects at the molecular level by binding to the intracellular pore of the Kir1.1 channel, thereby inhibiting its function . This binding interaction blocks the passage of potassium ions through the channel, disrupting the normal functioning of the channel .
Temporal Effects in Laboratory Settings
The effects of VU 591 hydrochloride can change over time in laboratory settings. It has high metabolic stability , suggesting that it remains effective over extended periods
Dosage Effects in Animal Models
In animal models, specifically male ICR mice, VU 591 hydrochloride has shown antidepressive effects in the tail suspension test (TST) when administered at a dosage of 1.842 μg
Transport and Distribution
It is known to bind to the intracellular pore of the Kir1.1 channel
Subcellular Localization
It is known to bind to the intracellular pore of the Kir1.1 channel , suggesting it may localize to regions of the cell where these channels are present
Preparation Methods
Synthetic Routes and Reaction Conditions
VU 591 hydrochloride is synthesized through a multi-step chemical process. The synthesis involves the reaction of 6-nitro-1H-benzimidazole with formaldehyde and subsequent nitration to form 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
The industrial production of VU 591 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a lyophilized form to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
VU 591 hydrochloride primarily undergoes substitution reactions due to the presence of nitro groups on the benzimidazole rings. These reactions can be facilitated by various nucleophiles under appropriate conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving VU 591 hydrochloride include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of VU 591 hydrochloride depend on the nature of the nucleophile used. For example, reactions with amines can lead to the formation of substituted benzimidazole derivatives .
Scientific Research Applications
VU 591 hydrochloride is widely used in scientific research due to its selective inhibition of the renal outer medullary potassium channel. Some of its key applications include:
Comparison with Similar Compounds
Similar Compounds
Tertiapin-Q: A peptide inhibitor of Kir1.1 channels, but with a different mechanism of action compared to VU 591 hydrochloride.
Uniqueness
VU 591 hydrochloride is unique due to its high selectivity and potency for the renal outer medullary potassium channel. Unlike other inhibitors, it does not cause hypokalemia, making it a valuable tool for studying potassium channel physiology and developing novel therapeutic agents .
Properties
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOUHLPDHEXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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